5-(Chloromethyl)uracil
CAS No.: 3590-48-5
Cat. No.: VC3691081
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3590-48-5 |
---|---|
Molecular Formula | C5H5ClN2O2 |
Molecular Weight | 160.56 g/mol |
IUPAC Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) |
Standard InChI Key | UCDUBKRXOPMNGH-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC(=O)N1)CCl |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)CCl |
Introduction
Chemical Identity and Structural Characteristics
5-(Chloromethyl)uracil belongs to the class of modified pyrimidine nucleobases, specifically a derivative of uracil. The compound features a chloromethyl group substitution at the 5-position of the uracil ring structure, which significantly alters its reactivity compared to unmodified uracil.
Chemical Identifiers
The compound is uniquely identified through various chemical classification systems as shown in the following table:
Identifier Type | Value |
---|---|
CAS Number | 3590-48-5 |
Molecular Formula | C₅H₅ClN₂O₂ |
Molecular Weight | 160.56 g/mol |
MDL Number | MFCD00218445 |
InChI Key | UCDUBKRXOPMNGH-UHFFFAOYSA-N |
PubChem CID | 236125 |
IUPAC Name | 5-(chloromethyl)-1H-pyrimidine-2,4-dione |
SMILES | ClCC1=CNC(=O)NC1=O |
The compound possesses several synonyms in scientific literature, including 5-chloromethyl pyrimidine-2,4 1h,3h-dione, 5-chloromethyl-1,3-dihydropyrimidine-2,4-dione, and 5-chloromethyl-2,4-pyrimidinediol, among others . These alternative names reflect the same molecular structure but emphasize different aspects of its chemical composition and functional groups.
Structural Features
The molecular structure of 5-(Chloromethyl)uracil consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, along with nitrogen atoms at positions 1 and 3, forming the characteristic uracil structure. The distinguishing feature is the chloromethyl (CH₂Cl) group attached at carbon-5 of the pyrimidine ring. This substitution alters the electronic properties and reactivity of the molecule compared to unmodified uracil .
The presence of the chloromethyl group creates an electrophilic center that can participate in nucleophilic substitution reactions, making this compound valuable in organic synthesis as a building block for more complex molecules. The uracil portion maintains the characteristic hydrogen bonding capabilities associated with nucleobases.
Physical Properties
5-(Chloromethyl)uracil exhibits distinct physical properties that influence its handling, storage, and applications in laboratory and industrial settings.
Physical Characteristics
The compound typically appears as a powder at room temperature and standard pressure . Its physical state is solid with a high degree of thermal stability as indicated by its melting point.
The extremely high melting point (>350°C) reflects strong intermolecular forces, likely including hydrogen bonding between the carbonyl and amine groups of the uracil moiety . This thermal stability is an important consideration for processing and applications of the compound.
Hazard Category | Classification |
---|---|
Eye Damage/Irritation | Category 2 |
Skin Corrosion/Irritation | Category 2 |
Specific Target Organ Toxicity | Category 3 |
Hazard Codes | Xi: Irritant |
WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate that 5-(Chloromethyl)uracil poses moderate health risks upon direct contact or exposure .
Parameter | Specification |
---|---|
Purity | ≥97% (HPLC) |
Available Quantities | 1g, 5g (may vary by supplier) |
Packaging | Glass Bottle |
Storage Conditions | 2-8°C |
HS Code | 2933599090 |
These specifications indicate that high-purity 5-(Chloromethyl)uracil is commercially available for research and development purposes .
Related Compounds and Structural Analogs
Understanding the relationship between 5-(Chloromethyl)uracil and similar compounds provides context for its place within organic and medicinal chemistry.
Structural Analogs
Several structurally related compounds were mentioned in the search results:
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5-Chlorouracil (C₄H₃ClN₂O₂) - Contains a chlorine atom directly attached to the 5-position of the uracil ring, without the methylene bridge
-
5-chloro-6-(chloromethyl)uracil - Contains chlorine substitutions at both the 5-position and in the form of a chloromethyl group at the 6-position
These related compounds differ in the position and nature of the chlorine substitution, which significantly affects their chemical reactivity and potential applications.
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